5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile
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Overview
Description
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H4BrN3. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and pharmaceutical chemistry . The presence of a bromine atom and a nitrile group in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile include:
5-Bromoimidazo[1,2-a]pyrazine: Lacks the nitrile group but shares the imidazo[1,2-a]pyrazine core structure.
3-Bromoimidazo[1,2-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Contains an ester group instead of a nitrile group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the bromine atom and the nitrile group makes it a versatile intermediate for various chemical transformations and applications .
Properties
CAS No. |
87597-33-9 |
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Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223.03 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-2-10-3-7-11-5(1-9)4-12(6)7/h2-4H |
InChI Key |
KEPJAZHQULOGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C2C=N1)C#N)Br |
Origin of Product |
United States |
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